molecular formula C5H10N4 B1612176 1-Isopropyl-1H-1,2,4-triazol-5-amine CAS No. 870992-11-3

1-Isopropyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1612176
CAS No.: 870992-11-3
M. Wt: 126.16 g/mol
InChI Key: IBNNFEVLLHJPJT-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Chemical and Pharmaceutical Research

The 1,2,4-triazole ring is a bioisostere of amides and esters, meaning it can mimic these functional groups in biological systems, often leading to improved metabolic stability and pharmacokinetic properties. nih.gov This characteristic, combined with its ability to participate in hydrogen bonding and dipole interactions, allows for high-affinity binding to biological targets. nih.gov Consequently, the 1,2,4-triazole motif is a core component in a wide array of clinically approved drugs with diverse therapeutic applications, including antifungal agents (e.g., fluconazole (B54011), itraconazole), antiviral medications (e.g., ribavirin), and anticancer therapies (e.g., anastrozole, letrozole). nih.govnih.govacs.org

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antibacterial, anticonvulsant, anti-inflammatory, and antitubercular properties, among others. researchgate.netnih.govdergipark.org.tr This versatility has spurred continuous research into the synthesis of novel 1,2,4-triazole-containing compounds with enhanced efficacy and selectivity. nih.gov Microwave-assisted organic synthesis has emerged as an eco-friendly and efficient method for the rapid production of these heterocyclic compounds in high yields. acs.org

Research Focus on 1-Isopropyl-1H-1,2,4-triazol-5-amine as a Core Structure

While the broader 1,2,4-triazole class is extensively studied, research specifically targeting this compound is more nascent. This compound, with its isopropyl group at the N1 position and an amine group at the C5 position, presents a unique substitution pattern that warrants investigation. The isopropyl group, a bulky and lipophilic substituent, can significantly influence the compound's steric and electronic properties, potentially modulating its interaction with biological receptors. The amine group offers a site for further functionalization, allowing for the creation of a diverse library of derivatives for biological screening.

The synthesis of substituted 1,2,4-triazoles can be achieved through various established methods, often involving the cyclization of intermediates like thiosemicarbazides or amidrazones. researchgate.netnih.gov For instance, the reaction of an appropriate N-isopropyl-substituted precursor with a cyanogen (B1215507) halide or a similar reagent could be a plausible route to obtain the target compound. The study of its tautomeric forms, a common feature in 1,2,4-triazoles, would also be a key area of research, as different tautomers can exhibit distinct biological activities. researchgate.netijsr.net

Overview of Research Trajectories and Potential Future Directions for the Compound

Future research on this compound is likely to follow several key trajectories, drawing inspiration from the established potential of the 1,2,4-triazole scaffold.

Medicinal Chemistry Exploration: A primary focus will be the synthesis and evaluation of a library of derivatives. The amine group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore a wide range of biological targets. Given the prevalence of 1,2,4-triazoles in antifungal and anticancer drugs, screening for activity in these areas would be a logical starting point. nih.govacs.org

Agrochemical Applications: 1,2,4-triazole derivatives have also found use as herbicides and fungicides in agriculture. frontiersin.org Therefore, investigating the potential of this compound and its analogs in this sector presents another viable research avenue.

Material Science: The unique coordination properties of the triazole ring, with its multiple nitrogen atoms, make it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Research could explore the use of this compound as a building block for new materials with interesting catalytic or photoluminescent properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNNFEVLLHJPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610925
Record name 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870992-11-3
Record name 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isopropyl 1h 1,2,4 Triazol 5 Amine and Analogs

Strategies for 1,2,4-Triazole (B32235) Core Construction

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing a wide array of derivatives, including 1-isopropyl-1H-1,2,4-triazol-5-amine. Various methods have been developed, each with its own set of advantages and limitations.

Classic Cyclization Reactions: Pellizzari and Einhorn-Brunner Methodologies

Two of the foundational methods for synthesizing the 1,2,4-triazole core are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , first reported by Guido Pellizzari in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com This reaction typically requires high temperatures and long reaction times, and the yields can be low. wikipedia.org The general mechanism begins with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by cyclization and dehydration to form the aromatic triazole ring. wikipedia.org For instance, the reaction of benzamide (B126) with benzoyl hydrazide produces 3,5-diphenyl-1,2,4-triazole. scispace.com

The Einhorn-Brunner reaction , discovered by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines in the presence of a weak acid. scispace.comwikipedia.orgwikipedia.org This reaction can produce a mixture of isomeric 1,2,4-triazoles if the substituents on the imide are different. wikipedia.orgwikipedia.org The regioselectivity of the Einhorn-Brunner reaction is influenced by the acidity of the groups attached to the imide, with the group from the stronger acid predominantly occupying the 3-position of the resulting triazole ring. wikipedia.org The mechanism involves the formation of an intermediate, followed by intramolecular cyclization and elimination of water to yield the triazole product. wikipedia.org

Microwave-Assisted Synthesis of Triazole Derivatives

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, microwave-assisted organic synthesis has emerged as a powerful tool. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. scielo.org.zapnrjournal.com

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of 1,2,4-triazole derivatives. For example, the synthesis of N4-amino-1,2,4-triazoles has been achieved in excellent yields from the reaction of substituted aryl hydrazides with hydrazine (B178648) hydrate (B1144303) under microwave irradiation for just 4-12 minutes. scispace.com In another instance, the synthesis of 3,5-disubstituted 1,2,4-triazoles from piperazine (B1678402) substituted nitrile and hydrazide under microwave conditions was achieved with good yields and significantly reduced reaction times. scipublications.com The use of microwave assistance has been shown to be superior to conventional heating methods in many cases, offering a more efficient and environmentally friendly approach to triazole synthesis. scielo.org.za

Multi-component Reaction Approaches for 1,2,4-Triazole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. rsc.org Several MCRs have been developed for the synthesis of the 1,2,4-triazole core.

One such approach involves the three-component condensation of isothiocyanates, amidines, and hydrazines to produce structurally diverse 1H-1,2,4-triazol-3-amines without the need for a metal catalyst or oxidant. isres.org Another example is a copper-catalyzed one-pot synthesis of 1,2,4-triazole derivatives from 2-aminopyridines and nitriles, which proceeds through sequential N-C and N-N bond-forming oxidative coupling reactions. acs.org These MCRs provide a powerful and flexible platform for the rapid assembly of complex triazole structures from simple and readily available starting materials. rsc.orgacs.org

Catalytic Regioselective Synthesis Utilizing Metal Catalysts (e.g., Cu(II), Ag(I))

A significant challenge in the synthesis of substituted 1,2,4-triazoles is controlling the regioselectivity, as different isomers can be formed. The use of metal catalysts, particularly copper(II) and silver(I), has proven to be highly effective in directing the outcome of these reactions.

It has been demonstrated that the choice of catalyst can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles from the same starting materials. isres.org Specifically, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis leads to the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis yields the 1,5-disubstituted isomers. isres.orgorganic-chemistry.org This catalyst-controlled regioselectivity provides a valuable tool for the targeted synthesis of specific triazole derivatives with high efficiency and broad substrate scope. isres.org

Electrochemical Synthesis Routes to Substituted 1,2,4-Triazoles

Electrochemical synthesis represents a green and sustainable approach to organic reactions, often avoiding the need for harsh reagents and metal catalysts. nih.gov This methodology has been successfully applied to the synthesis of 1,2,4-triazoles.

One electrochemical approach involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This method utilizes an in-situ generated reactive iodide radical or iodine and ammonia (B1221849), circumventing the need for strong oxidants. isres.org Another strategy employs an electro-oxidative cyclization of hydrazones with benzylamines or benzamides to form 1,2,4-triazoles in good yields. nih.gov These electrochemical methods offer a mild, efficient, and environmentally benign alternative for the construction of the 1,2,4-triazole ring system. nih.govrsc.org

Functionalization and Derivatization Strategies for the 1,2,4-Triazol-5-amine Scaffold

Once the 1,2,4-triazol-5-amine core is synthesized, it can be further modified to create a diverse range of analogs. The presence of the amino group and the nitrogen atoms in the triazole ring provides multiple sites for functionalization.

Strategies for the derivatization of the 1,2,4-triazol-5-amine scaffold include reactions at the amino group, such as acylation, alkylation, and the formation of Schiff bases through condensation with aldehydes or ketones. For example, 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones have been reacted with isatin (B1672199) to form isatin-3-imine derivatives. nih.gov

Furthermore, the triazole ring itself can be functionalized. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized through two complementary pathways depending on the nucleophilicity of the amine used. rsc.org The development of such derivatization strategies is crucial for exploring the structure-activity relationships of 1,2,4-triazole-based compounds and for the synthesis of novel molecules with desired properties.

Introduction of Isopropyl and Amino Moieties onto the Triazole Ring

The synthesis of 1-substituted-1,2,4-triazoles can be achieved through several routes. One common method involves the alkylation of the 1,2,4-triazole ring. For instance, the use of DBU as a base in the alkylation of 1,2,4-triazole provides a high-yielding and convenient synthesis of 1-substituted-1,2,4-triazoles. capes.gov.br Another approach involves a one-pot, regiospecific procedure for the synthesis of 1-alkyl-1,2,4-triazoles. acs.org

The introduction of an amino group onto the triazole ring can be accomplished through methods like the reductive ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements of 1,2,4-oxadiazoles. nih.gov In this process, reaction with an excess of hydrazine leads to the formation of 3-amino-1,2,4-triazoles. nih.gov Additionally, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through complementary pathways starting from materials like succinic anhydride (B1165640) and aminoguanidine (B1677879) hydrochloride. rsc.org

The synthesis of the specific compound this compound is less commonly detailed in readily available literature, though suppliers for a similar compound, 1-isopropyl-5-methyl-1H-1,2,4-triazol-3-amine, exist. chemicalregister.com General methods for synthesizing 1H-1,2,4-triazoles include the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org

Acylation Reactions for Amide-Functionalized 1,2,4-Triazol-5-amines

Acylation is a key method for functionalizing the amino group of 1,2,4-triazol-5-amines, leading to the formation of amide derivatives. The acetylation of 5-amino-1H-1,2,4-triazole has been studied, revealing that conventional methods with acetyl chloride can result in a mixture of isomers. acs.orgnih.gov However, using equivalent amounts of acetic anhydride in dimethylformamide allows for rapid and selective annular monoacetylation. acs.orgnih.gov

The acylation of 1,2,4-triazol-5-amines can be complex due to the presence of multiple potential acylation sites, including the exocyclic amino group and the nitrogen atoms within the triazole ring. acs.orgacs.org This can lead to the formation of different isomers. For example, diacetylation in neat acetic anhydride can produce a mixture of di-, mono-, and triacetylated derivatives. acs.orgnih.gov The reaction conditions can be tuned to favor the formation of specific products. For instance, neat acetic anhydride at room temperature can yield 1-acetyl-3-(acetylamino)-1H- capes.gov.bracs.orgnih.govtriazole. nih.gov The development of amide-functionalized acylated 1,2,4-triazol-5-amines has been reported, where aminolysis of an ester intermediate affords amides, followed by selective N1-acylation. acs.org

ReagentsConditionsProduct(s)Reference
Acetyl chlorideConventional annular monoacetylationMixture of isomers acs.orgnih.gov
Acetic anhydride (equivalent amounts) in DMFRapid and selectiveAnnular monoacetylated derivative acs.orgnih.gov
Neat acetic anhydrideRefluxMixture of di-, mono-, and triacetylated derivatives acs.orgnih.gov
Neat acetic anhydrideRoom temperature1-acetyl-3-(acetylamino)-1H- capes.gov.bracs.orgnih.govtriazole nih.gov

Synthesis of Schiff Bases Derived from 1,2,4-Triazole Amines

Schiff bases are readily synthesized through the condensation reaction of primary amines, such as 3-amino- or 4-amino-1,2,4-triazoles, with various aldehydes or ketones. nih.govresearchgate.netdergipark.org.tr This reaction is often facilitated by exposure to ultrasound, which can lead to excellent yields in a short amount of time. nih.gov The resulting Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are generally more stable when derived from aromatic aldehydes due to conjugation. nih.govdergipark.org.tr

The synthesis of new Schiff bases from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various benzaldehydes has been reported, resulting in high yields. mdpi.com Similarly, new Schiff bases have been obtained from the reaction of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with different aldehydes. dergipark.org.tr The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. nih.govdergipark.org.trmdpi.com

Amine ReactantCarbonyl ReactantKey ConditionsProduct TypeReferences
3-Amino- and 4-amino-1,2,4-triazolesAromatic aldehydesUltrasound exposure (3-5 minutes)Schiff bases nih.gov
Symmetrical 4-amino-1,2,4-triazoleSubstituted ketonesAcetic acid4-(substituted benzylidene amino)-4H-1,2,4-triazoles researchgate.net
3,4-diamino-1H-1,2,4-triazole-5(4H)-thioneVarious aldehydes-Schiff bases dergipark.org.tr
4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted benzaldehydes-Schiff bases mdpi.com

S-Alkylation Approaches for 1,2,4-Triazole Derivatives

Alkylation of sulfur-containing 1,2,4-triazole derivatives, specifically 1,2,4-triazole-3-thiones, is a common strategy to introduce diverse substituents. These S-protected 1,2,4-triazoles possess multiple nucleophilic nitrogen atoms, making the regioselectivity of subsequent alkylation reactions a key consideration. nih.gov Generally, upon reaction with alkylating agents, only the N(1) and N(2) positions are attacked by electrophiles, with the N(2) alkylated isomers often being the preferred products. nih.gov

The alkylation of 1,2,4-triazole with agents like 4-nitrobenzyl halides has been shown to produce a consistent regioselectivity of 90:10 for the 1- and 4-alkylated isomers, respectively. capes.gov.br However, the reported isomer ratios can be dependent on the isolation procedure. capes.gov.br In the case of reacting S-protected 1,2,4-triazoles with dihaloalkanes, the regioselectivity can be influenced by steric effects. nih.gov For example, the reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) was regioselective towards the –N1–CH2–N2- isomer. nih.gov

The introduction of an alkylsulfanyl moiety at the 3-position of the triazole ring has been shown to be critical for certain biological activities, with the nature of the substituent on the sulfur atom significantly influencing the compound's properties. nih.gov

Attachment of Amino Acid Fragments to the 1,2,4-Triazole Core

The conjugation of amino acids to a 1,2,4-triazole core is a strategy employed to create novel hybrid molecules. A series of 1,2,4-triazole derivatives containing amino acid fragments have been synthesized, starting from 4-nitroacetophenone and proceeding through a multi-step process that includes carbonyl epoxidation, substitution, reduction, and finally an amidation reaction to attach the amino acid. nih.gov

The 1,2,4-triazole moiety itself can be considered a non-classical bioisostere of an amide bond, and grafting it onto an amino acid scaffold can produce metabolically stable non-natural amino acids. whiterose.ac.uk The synthesis of such triazole amino acid building blocks suitable for solid-phase peptide synthesis has been described. whiterose.ac.uk The triazole ring can be incorporated to mimic and rigidify the conformation of the peptide backbone or to modify the side chain to enhance stability or binding affinity. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for linking peptides to various functional groups, including triazoles. nih.gov

Starting MaterialKey Synthetic StepsFinal ProductReference
4-NitroacetophenoneCarbonyl epoxidation, substitution, reduction, amidation1,2,4-Triazole derivatives with amino acid fragments nih.gov
Amino acid scaffoldGrafting of a 1,2,4-triazole moietyTriazole amino acid building blocks whiterose.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the chemical environment of each nucleus.

The ¹H NMR spectrum of 1-isopropyl-1H-1,2,4-triazol-5-amine is expected to display distinct signals corresponding to each type of proton in the molecule. The isopropyl group should give rise to a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic pattern resulting from spin-spin coupling. The proton attached to the triazole ring (C5-H) would typically appear as a singlet. The two protons of the primary amine (NH₂) group are expected to produce a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). The chemical shifts for related amino-triazole structures are well-documented. nih.govchemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
(CH₃)₂-CH ~ 1.4 - 1.6 Doublet ~ 6.0 - 7.0 6H
(CH₃)₂-CH ~ 4.5 - 4.8 Septet ~ 6.0 - 7.0 1H
Triazole-H ~ 7.5 - 7.8 Singlet - 1H
-NH₂ ~ 5.0 - 6.0 Broad Singlet - 2H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

In the ¹³C NMR spectrum, four distinct signals are anticipated for the five carbon atoms of this compound, as the two methyl carbons of the isopropyl group are chemically equivalent. The triazole ring carbons (C3 and C5) are expected to appear at lower field (higher ppm values) due to the influence of the electronegative nitrogen atoms. nih.govresearchgate.netmdpi.comchemicalbook.com The carbons of the isopropyl group will resonate at a higher field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
(C H₃)₂-CH ~ 22 - 24
(CH₃)₂-C H ~ 50 - 52
Triazole C 3 ~ 145 - 148
Triazole C 5 ~ 155 - 158

Note: Predicted values are based on typical chemical shifts for similar 1,2,4-triazole (B32235) systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₅H₁₀N₄), the exact molecular weight is 126.0905 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy, typically observed as the protonated molecular ion [M+H]⁺ at m/z 127.0983. tandfonline.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would reveal characteristic fragmentation, likely involving the loss of the isopropyl group or fragments from the triazole ring. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Analysis Type
[M]⁺ C₅H₁₀N₄ 126.0905 HRMS
[M+H]⁺ C₅H₁₁N₄⁺ 127.0983 HRMS
[M-C₃H₇]⁺ C₂H₄N₄⁺ 84.0463 Fragmentation

Note: Fragmentation patterns are predicted based on chemical structure.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Assessment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the amine group typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group would be observed around 2850-3000 cm⁻¹. The C=N and N-N stretching vibrations of the triazole ring are expected in the 1400-1650 cm⁻¹ fingerprint region. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Alkyl (C-H) Stretch 2850 - 3000
Triazole Ring (C=N/C-N) Stretch 1400 - 1650

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The 1,2,4-triazole ring system is expected to exhibit absorption maxima in the UV region, corresponding to π→π* and n→π* electronic transitions. Specific absorption data for this compound is not widely published, but analysis would focus on the transitions characteristic of the aminotriazole chromophore.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not available in the surveyed literature, studies on analogous 1,2,4-triazole derivatives show common features. mdpi.com These structures are often stabilized by extensive intermolecular hydrogen bonding networks, typically involving the amine group and the nitrogen atoms of the triazole ring, leading to well-ordered crystalline lattices. nih.govresearchgate.net

Table 5: General Crystallographic Parameters for Related 1,2,4-Triazole Compounds

Parameter Typical Values/Systems
Crystal System Monoclinic, Triclinic, Orthorhombic
Space Group P2₁/c, P-1
Key Interactions N-H···N hydrogen bonding, π–π stacking

Note: Data is generalized from published structures of similar aminotriazoles. mdpi.comnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in the compound, confirming its empirical and molecular formula (C₅H₁₀N₄). The experimentally determined percentages should align closely with the calculated theoretical values. This technique is a fundamental method for verifying the purity and composition of a newly synthesized compound. nih.gov

Table 6: Elemental Analysis Data for C₅H₁₀N₄

Element Symbol Theoretical Percentage (%)
Carbon C 47.60
Hydrogen H 7.99

Computational and Theoretical Investigations of 1 Isopropyl 1h 1,2,4 Triazol 5 Amine

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 1-Isopropyl-1H-1,2,4-triazol-5-amine, DFT calculations are instrumental in determining its most stable three-dimensional conformation (molecular optimization) and understanding the distribution of electrons within the molecule.

Researchers employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to perform geometry optimization. researchgate.netresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For the related 1,2,4-triazole (B32235) derivatives, studies have shown that the triazole ring itself is largely planar. nih.gov The isopropyl group attached to the N1 position and the amine group at the C5 position will have specific orientations relative to this ring to minimize steric hindrance and achieve maximum stability.

Once the geometry is optimized, the electronic properties can be calculated. These calculations provide information on the distribution of electron density, which is crucial for understanding the molecule's reactivity. The results from DFT studies on similar 1,2,4-triazole derivatives can be used to infer the electronic characteristics of this compound. researchgate.netnih.gov For instance, the nitrogen atoms of the triazole ring and the exocyclic amine group are expected to be regions of high electron density, making them potential sites for hydrogen bonding and coordination with metal ions.

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazole Ring System (Predicted)

ParameterBond Length (Å)Bond Angle (°)
N1-N21.39-
N2-C31.32-
C3-N41.37-
N4-C51.33-
C5-N11.36-
N1-C5-N4-108.0
C5-N4-C3-110.0
N4-C3-N2-105.0
C3-N2-N1-112.0
N2-N1-C5-105.0

Note: These are generalized values based on DFT studies of related 1,2,4-triazole systems and serve as a predictive model for this compound.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cal-tek.eu It is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein receptor. ijcrcps.com Although specific docking studies on this compound are not extensively documented, the large body of research on 1,2,4-triazole derivatives allows for informed predictions about its potential interactions.

For this compound, it is hypothesized that the amine group and the triazole nitrogens could act as hydrogen bond donors and acceptors, respectively. The isopropyl group, being hydrophobic, could fit into a lipophilic pocket within the receptor's active site. Docking simulations would typically involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. pensoft.net Lower binding energy values suggest a more stable ligand-receptor complex. pensoft.net

Table 2: Examples of Binding Affinities for 1,2,4-Triazole Derivatives with Various Protein Targets

Triazole DerivativeProtein TargetBinding Energy (kcal/mol)
LetrozoleAromatase-9.04 to -9.96 ijcrcps.com
AnastrozoleAromatase-9.04 to -9.96 ijcrcps.com
Fluconazole (B54011)14α-demethylase (CYP51)Not Specified
Compound 5k (a novel triazole)FgCYP51Not Specified rsc.org
Triazole derivative 700KDM5A-11.042 cal-tek.eu

Note: This table showcases binding affinities for various 1,2,4-triazole derivatives to illustrate the range of potential interactions and is not specific to this compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, provide a powerful complement to experimental NMR spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting the NMR chemical shifts of a molecule. mdpi.com

For this compound, theoretical NMR predictions can help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the different nuclei (¹H and ¹³C). The calculations would be performed on the DFT-optimized geometry of the molecule. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). ufv.br

Studies on related triazole compounds have demonstrated a good correlation between theoretically predicted and experimentally observed chemical shifts. mdpi.comufv.br For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the isopropyl group (a doublet and a septet), a signal for the triazole ring proton, and a broad signal for the amine protons. The ¹³C NMR spectrum would show distinct signals for the carbons of the isopropyl group, the triazole ring, and the amine-bearing carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Generic 1-Substituted-5-amino-1,2,4-triazole Moiety

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole CH7.5 - 8.5140 - 150
Triazole C-NH₂-155 - 165
Amine NH₂5.0 - 7.0-
Isopropyl CH4.0 - 5.045 - 55
Isopropyl CH₃1.2 - 1.520 - 25

Note: These are estimated ranges based on general principles and data from related 1,2,4-triazole structures. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Derived Chemical Parameters

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the opposite. jseepublisher.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amine group and the triazole ring, while the LUMO may be distributed over the triazole ring. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These parameters provide quantitative measures of the molecule's reactivity.

Table 4: Representative Frontier Molecular Orbital Energies and Derived Parameters for a 1,2,4-Triazole System

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyE(HOMO)--6.0 to -7.0
LUMO EnergyE(LUMO)--1.0 to -2.0
HOMO-LUMO GapΔEE(LUMO) - E(HOMO)4.0 to 5.0
Electronegativityχ-(E(HOMO) + E(LUMO))/23.5 to 4.5
Chemical Hardnessη(E(LUMO) - E(HOMO))/22.0 to 2.5
Global Electrophilicity Indexωχ²/2η2.4 to 4.0

Note: These values are illustrative and based on DFT calculations for various heterocyclic systems. Specific calculations are needed for this compound.

Prediction of Non-linear Optical Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β). A high value of β is indicative of a significant NLO response.

Molecules with a large dipole moment, extended π-conjugation, and intramolecular charge transfer character often exhibit enhanced NLO properties. While this compound has a limited π-system, the presence of electron-donating (amine) and electron-withdrawing (triazole ring) moieties can lead to intramolecular charge transfer upon excitation, which is a prerequisite for NLO activity.

Theoretical calculations of the hyperpolarizability of related 1,2,4-triazole derivatives have been performed to assess their NLO potential. nih.gov For this compound, a computational study would involve calculating the polarizability and hyperpolarizability tensors to determine the magnitude of its NLO response. The results would indicate whether this compound is a promising candidate for further experimental investigation in the field of non-linear optics.

Biological Activity Profiling and Mechanistic Elucidation

Antimicrobial Activity Studies

A significant body of research exists on the antimicrobial properties of various molecules containing the 1,2,4-triazole (B32235) ring. nih.govmdpi.com These studies often explore novel derivatives for potential therapeutic use against a wide range of pathogens. mdpi.com

Antifungal Efficacy against Phytopathogenic and Human Fungi

The 1,2,4-triazole scaffold is a cornerstone of many commercial and investigational antifungal agents used against both human and plant fungal pathogens. nih.govnih.gov

Inhibition of Ergosterol (B1671047) Biosynthesis via CYP51 Demethylase

The primary mechanism of action for most antifungal triazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com By binding to the heme cofactor within the enzyme's active site, triazole compounds disrupt ergosterol production, leading to impaired membrane integrity and fungal cell death. nih.govmdpi.com While this is a well-established mechanism for the triazole class, no specific studies demonstrating or quantifying the CYP51 inhibitory activity of 1-Isopropyl-1H-1,2,4-triazol-5-amine were found.

Mechanisms of Fungal Membrane Depolarization and DNA Intercalation

While CYP51 inhibition is the most common mechanism, alternative antifungal actions have been reported for some specialized 1,2,4-triazole derivatives. For instance, certain carbazole-triazole conjugates have been shown to exert their antifungal effect by causing fungal membrane depolarization and intercalating with DNA. nih.gov However, there is no available research to suggest that This compound functions through these mechanisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Numerous studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives against a spectrum of Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net These studies often involve creating hybrid molecules that combine the triazole ring with other known antibacterial pharmacophores, such as quinolones, to enhance activity, particularly against resistant strains. mdpi.com A review of the literature did not yield any specific reports on the antibacterial efficacy of This compound .

Investigation of DNA Gyrase Inhibition as a Mechanism

DNA gyrase is a validated target for antibacterial agents. Some novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of this enzyme. nih.gov This indicates that the triazole scaffold can be incorporated into compounds with this mechanism of action. However, no investigations into the potential DNA gyrase inhibitory activity of This compound have been published.

Anti-inflammatory Activity and Cyclooxygenase (COX) Isoform Inhibition

The 1,2,4-triazole nucleus has also been explored for its anti-inflammatory potential. nih.gov Research has shown that certain triazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov Studies on various triazole hybrids have demonstrated selective inhibition of the COX-2 isoform over COX-1, which is a desirable characteristic for reducing inflammatory responses with fewer side effects. nih.gov Despite these findings for the broader class, no data is available regarding the anti-inflammatory or COX-inhibitory properties of This compound .

Anticancer and Cytotoxic Activities in Cell Lines

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of anticancer agents. wikipedia.orgnih.gov Various derivatives of 1,2,4-triazol-5-amine have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

One study reported the synthesis of novel 1,2,4-triazole derivatives and their evaluation against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. researchgate.net Certain compounds within this series demonstrated promising cytotoxic activity, particularly against the HeLa cell line, with IC₅₀ values below 12 μM. researchgate.net Another research effort focused on 5-amino nih.govnih.govnih.govtriazole derivatives, which showed effective inhibition against liver cancer cells (HepG2) and breast cancer cells (MCF7), with some compounds exhibiting IC₅₀ values between 17.69 and 27.09 μM/L. research-nexus.net

Furthermore, a series of 1,2,3-triazole-amino acid conjugates were tested for their antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines. mdpi.com These compounds were found to significantly inhibit the proliferation of both cell lines by over 30% at concentrations below 10 µM. mdpi.com The research into triazolopyrimidines, a related class of compounds, has identified agents that inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. acs.org

Cytotoxic Activity of 1,2,4-Triazole Derivatives Against Various Cancer Cell Lines
Compound TypeCell LineActivity MetricObserved ActivityReference
1,2,4-Triazole derivativesHeLa (Cervical Cancer)IC₅₀< 12 μM researchgate.net
5-Amino nih.govnih.govnih.govtriazole derivativesHepG2 (Liver Cancer)IC₅₀17.69 - 25.4 μM/L research-nexus.net
MCF7 (Breast Cancer)IC₅₀17.69 - 27.09 μM/L
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast Cancer)Inhibition> 30% at < 10 µM mdpi.com
HepG2 (Liver Cancer)

Anticoagulant and Serine Protease Inhibitory Activities (e.g., Factor XIIa, Thrombin)

Derivatives of 1,2,4-triazol-5-amine have emerged as promising candidates for the development of novel anticoagulants. nih.gov Research has focused on their ability to inhibit key serine proteases in the coagulation cascade, such as Factor XIIa (FXIIa) and thrombin. nih.govnih.gov

A series of amide-functionalized acylated 1,2,4-triazol-5-amines were designed and synthesized as selective inhibitors of these enzymes. nih.gov These compounds were found to exhibit anticoagulant properties, primarily by affecting the intrinsic blood coagulation pathway. nih.gov One quinoxaline-derived aminotriazole with an N-butylamide moiety inhibited FXIIa with an IC₅₀ value of 28 nM, while an N-phenylamide-derived counterpart inhibited thrombin with an IC₅₀ of 41 nM. nih.gov Mass-shift experiments and molecular modeling have suggested a covalent mechanism of inhibition for these compounds. nih.govnih.gov

Inhibitory Activity of Acylated 1,2,4-Triazol-5-amine Derivatives Against Serine Proteases
Compound DerivativeTarget EnzymeActivity MetricPotencyReference
Quinoxaline-derived aminotriazole (N-butylamide)Factor XIIaIC₅₀28 nM nih.gov
N-phenylamide-derived aminotriazoleThrombinIC₅₀41 nM nih.gov
Acylated 1,2,4-triazol-5-amine derivative 21iFactor XIIaIC₅₀29 nM nih.gov
Acylated 1,2,4-triazol-5-amine derivative 21mThrombinIC₅₀27 nM nih.gov

Antiviral Activities and Viral Protein Interference

The 1,2,4-triazole scaffold is a component of several clinically used antiviral drugs, highlighting its importance in this therapeutic area. nih.govnih.govresearchgate.net Derivatives of 1,2,4-triazole have been investigated for their activity against a wide range of viruses, including both DNA and RNA viruses. nih.goveurekaselect.com

The antiviral mechanism of some triazole derivatives is thought to involve the imitation of the purine (B94841) guanosine (B1672433) cycle. nih.gov Research has demonstrated that certain 1,2,4-triazole-3-thione enantiomers with electron-withdrawing substituents are potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Additionally, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have shown moderate antiviral activity against the influenza A/Puerto Rico/8/34 virus, with molecular docking studies suggesting potential targeting of the M2 channel and polymerase basic protein 2. mdpi.com

Insecticidal Activities Against Agricultural Pests

The 1,2,4-triazole moiety is a key structural feature in a number of insecticides. researchgate.net Research in this area has explored the synthesis of various derivatives to identify compounds with potent activity against agricultural pests.

One study focused on novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties and evaluated their insecticidal activity against Nilaparvata lugens and Aphis craccivora. nih.gov Certain compounds in this series, such as those with a chloropyridine or benzyl (B1604629) and isopropyl substituent, exhibited high efficacy against Nilaparvata lugens. nih.gov Another area of investigation has been the development of N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety, which have shown good insecticidal activities against lepidopteran pests like Plutella xylostella and Spodoptera exigua. mdpi.com Furthermore, some benzoyl pyrimidinylurea derivatives have demonstrated significant larvicidal activity against mosquitoes (Culex pipiens pallens). mdpi.com

Insecticidal Activity of Triazole Derivatives Against Various Pests
Compound TypeTarget PestConcentrationObserved Activity (% mortality)Reference
1,2,4-Triazole with trifluoroacetyl moiety (chloropyridine substituent)Nilaparvata lugens100 mg/L93.5% nih.gov
1,2,4-Triazole with trifluoroacetyl moiety (chlorothiazole substituent)Nilaparvata lugens100 mg/L94.1%
1,2,4-Triazole with trifluoroacetyl moiety (benzyl and isopropyl substituent)Nilaparvata lugens100 mg/L95.5%
N-Pyridylpyrazole thiazole derivative (7g)Plutella xylostella5.32 mg/L (LC₅₀)50% mdpi.com
N-Pyridylpyrazole thiazole derivative (7g)Spodoptera exigua6.75 mg/L (LC₅₀)50%
Benzoyl pyrimidinylurea derivative (Compound 7)Culex pipiens pallens (mosquito larvae)0.25 µg/mL100% mdpi.com

Herbicidal Properties and Physiological Targets in Plants

3-Amino-1,2,4-triazole, commonly known as amitrole, is a well-known non-selective systemic herbicide. wikipedia.orgnih.gov It is used to control a variety of annual and perennial grasses and broadleaf weeds in non-food crop areas. wikipedia.orgherts.ac.uk

Structure Activity Relationship Sar Analysis of 1 Isopropyl 1h 1,2,4 Triazol 5 Amine Derivatives

Influence of Isopropyl and Amino Substitutions on Biological Efficacy

The specific substitutions at the N1 and C5 positions of the 1,2,4-triazole (B32235) ring are pivotal in defining the biological profile of 1-isopropyl-1H-1,2,4-triazol-5-amine derivatives.

The N1-isopropyl group imparts a distinct lipophilic and steric character to the molecule. While direct SAR studies on this specific compound are not extensively detailed, the role of N1-substituents is a recurring theme in triazole chemistry. The size and nature of the group at this position can influence how the molecule fits into the binding pocket of a target enzyme or receptor. For instance, in some antifungal triazoles, a bulky substituent at this position is crucial for activity. The isopropyl group provides a moderately bulky, non-polar moiety that can engage in hydrophobic interactions within a protein's active site.

The C5-amino group is a key functional group that can significantly influence the molecule's properties. It can act as a hydrogen bond donor, forming critical interactions with biological targets. pensoft.net Furthermore, the primary amine serves as a versatile synthetic handle for derivatization. It can be readily converted into Schiff bases, amides, or other functional groups, allowing for extensive chemical modification to explore the SAR and optimize activity. nih.govnih.gov The presence of an amino group, as opposed to the more commonly studied thione/thiol group at this position, can alter the electronic properties and binding modes of the entire molecule. nih.govmdpi.com

Role of Substituents at Different Positions of the 1,2,4-Triazole Ring System on Biological Activity

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents around the heterocyclic core.

C3 Position: The substituent at the C3 position often plays a significant role in modulating biological activity. In studies on ciprofloxacin-triazole hybrids, the type of substituent at C3 was found to be a key determinant of antibacterial effect, with a hydroxyphenyl fragment being particularly favorable. nih.gov In other series, attaching a nitro group (-NO2) to the C3 position has been shown to enhance binding and activity against tuberculosis. researchgate.net

N4 Position: This position is critical for influencing both efficacy and toxicity. Aromatic substituents at N4 are important for antibacterial activity, with potency often enhanced by the presence of electron-withdrawing groups like halogens (Cl, F) or nitro groups. nih.gov In some ciprofloxacin-triazole hybrids, while the N4 substituent had a secondary effect on antimicrobial activity, it played a major role in the toxicity profile. mdpi.com The presence of a phenylpiperazine moiety at N4 was found to be crucial for high antibacterial activity in another class of derivatives. mdpi.com

C5 Position: As mentioned, this position is frequently substituted with amino, thione, or alkylthio groups. The conversion of a C5-thione to an S-alkylated derivative is a common strategy to modulate lipophilicity and activity. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of 1,2,4-Triazole Derivatives

PositionSubstituent TypeObserved Impact on Biological ActivityReference
C3HydroxyphenylFavorable for antibacterial effect in ciprofloxacin (B1669076) hybrids. nih.gov
C3Nitro (-NO2)Enhances binding and anti-tuberculosis activity. researchgate.net
N4Aromatic rings (e.g., Phenyl) with Halogen or Nitro groupsSignificantly enhances antibacterial activity. nih.gov
N4PhenylpiperazineCrucial for high antibacterial activity against several strains. mdpi.com
GeneralElectron-Withdrawing Groups (Cl, Br, F, NO2)Often enhances antifungal and antibacterial activity.
GeneralElectron-Donating Groups (-OH, -OCH3)Can enhance antimicrobial and antitumor activity in certain scaffolds. researchgate.net

Impact of Functional Group Modifications and Derivatization on Pharmacological Potency and Selectivity

Modifying the core structure of this compound through derivatization is a key strategy for enhancing pharmacological potency and achieving selectivity. nih.gov

Schiff and Mannich Base Formation: The amino group at C5 is an ideal site for creating Schiff bases (imines) by condensation with various aldehydes. This modification can significantly impact activity; for instance, Schiff bases derived from 4-amino-1,2,4-triazole-thiones carrying nitro substituents showed high inhibitory activity against multiple bacterial species. nih.gov Similarly, the formation of Mannich bases by reacting the triazole with formaldehyde (B43269) and a secondary amine can also modulate the biological profile, although introducing very large substituents can decrease efficacy. nih.gov

Hybrid Molecules: A powerful approach involves creating hybrid molecules that combine the 1,2,4-triazole scaffold with another known pharmacophore. Hybrids of 1,2,4-triazole with antibiotics like ciprofloxacin or nalidixic acid have yielded compounds with potent antibacterial activity, sometimes exceeding that of the parent drugs. nih.govmdpi.com This strategy can introduce additional binding interactions with the biological target. mdpi.com

Acylation and Amide Formation: Converting the C5-amino group into an amide by reacting it with carboxylic acids or their derivatives is another common modification. A series of 1,2,4-triazole derivatives with an amide moiety showed good antifungal activities. researchgate.net This modification can alter the molecule's hydrogen bonding capacity and physicochemical properties.

Glycosylation: The introduction of sugar moieties (glycosylation) to the triazole scaffold has been shown to improve water solubility and enhance biological activities. mdpi.com

These modifications fundamentally change the molecule's size, shape, lipophilicity, and electronic distribution, thereby altering its interaction with biological targets and leading to changes in potency and selectivity.

Table 2: Impact of Derivatization Strategies on 1,2,4-Triazole Derivatives

Derivatization StrategyDescriptionImpact on Potency/SelectivityReference
Schiff Base FormationCondensation of an amino group with an aldehyde to form an imine.Can significantly enhance antibacterial activity, especially with specific aromatic substituents. nih.govnih.gov
HybridizationCombining the triazole scaffold with another pharmacophore (e.g., ciprofloxacin).Can result in compounds with higher potency and additional binding interactions. nih.govmdpi.com
Mannich Base FormationAminomethylation using formaldehyde and a secondary amine.Can retain potent activity, but large substituents may decrease it. nih.gov
GlycosylationIntroduction of a sugar moiety.Improves water solubility and can enhance biological activity. mdpi.com

Three-Dimensional Structural Insights from X-ray Crystallography in SAR Studies

X-ray crystallography provides definitive three-dimensional structural data that is invaluable for understanding SAR. By determining the precise arrangement of atoms, bond lengths, bond angles, and conformations, researchers can rationalize observed biological activities and design new, more potent analogs. mdpi.commdpi.com

Studies on 1,2,4-triazole derivatives have used X-ray analysis to confirm synthetic pathways and characterize the conformational preferences of substituents. mdpi.com For example, analysis of crystal structures can reveal the twist angle between the triazole ring and other attached ring systems, which can be a critical parameter for fitting into a target's active site. mdpi.com

Furthermore, crystallographic data illuminates the complex network of intermolecular and supramolecular interactions that govern how molecules pack in a solid state and, by extension, how they might interact with a biological receptor. These interactions include classical hydrogen bonds (e.g., N-H···N, N-H···S) as well as weaker interactions like C-H···π, halogen bonds, and chalcogen bonds. mdpi.com

In the context of drug design, the crystal structure of a lead compound can be used for molecular docking studies. By docking a series of designed analogs into the active site of a target protein, whose structure may also be known from X-ray crystallography, scientists can predict binding affinities and modes. nih.gov This computational approach, grounded in experimental crystallographic data, allows for a more rational design of derivatives with improved pharmacological profiles.

Environmental Fate and Biodegradation Studies of 1,2,4 Triazoles

Environmental Stability and Persistence Assessments

Aqueous Stability and Hydrolysis Resistance

No specific studies on the aqueous stability and hydrolysis resistance of 1-Isopropyl-1H-1,2,4-triazol-5-amine were found in the reviewed scientific literature. While the parent compound, 1H-1,2,4-triazole, is known to be stable in aqueous solutions at various pH levels, the influence of the isopropyl and amine substituents on the hydrolysis of this compound has not been documented.

Photodegradation Kinetics and Pathways in Air and Water

There is no available information on the photodegradation kinetics and pathways of this compound in either air or water. Studies on the parent compound, 1H-1,2,4-triazole, suggest a long half-life in the atmosphere and that it does not undergo significant direct photolysis in sunlight. However, the specific impact of the isopropyl group on the photosensitivity of the triazole ring in this derivative remains uninvestigated.

Environmental Transport and Distribution Modeling (e.g., Fugacity Models)

No environmental transport and distribution modeling studies, such as those using fugacity models, have been published for this compound. While models have been used to predict the environmental distribution of 1H-1,2,4-triazole, showing a tendency to partition into soil and water, similar predictions for its isopropyl-amine derivative are not available.

Biodegradation Pathways and Microbial Involvement

Assessment of Inherent Biodegradability

There are no published studies assessing the inherent biodegradability of this compound. The parent compound, 1H-1,2,4-triazole, has been shown to be not readily biodegradable in standard tests. The presence of an isopropyl group, a form of alkyl substitution, can in some cases hinder microbial degradation, but specific data for this compound is lacking.

Co-metabolic Enhancement of Biodegradation through Nitrification

Scientific literature indicates that the biodegradation of the parent compound, 1H-1,2,4-triazole, can be enhanced through co-metabolism with nitrification processes. researchgate.netnih.gov In this process, nitrifying bacteria, which oxidize ammonia (B1221849), can also fortuitously degrade the triazole ring. However, there are no studies available that have investigated whether this compound can be degraded through a similar co-metabolic pathway. The effect of the isopropyl and amine substitutions on the susceptibility of the compound to microbial co-metabolism is currently unknown.

Identification of Degradation Intermediates and Proposed Pathways

The biodegradation of 1H-1,2,4-triazole has been shown to proceed through oxidation and ring cleavage. A key initial step in the aerobic degradation of TZ by the bacterium Shinella sp. NJUST26 involves the oxidation of the triazole ring to form 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO). researchgate.net Subsequent cleavage of the DHTO ring leads to the formation of N-hydrazonomethyl-formamide, which is then further broken down into more readily biodegradable compounds such as semicarbazide (B1199961) and urea. researchgate.net

In a different co-metabolic degradation study involving nitrification, the degradation of TZ also yielded intermediates like 2,4-dihydro- researchgate.netresearchgate.netnih.govtriazol-3-one and researchgate.netresearchgate.netnih.govtriazolidine-3,5-dione. researchgate.net

Based on these established pathways for the 1,2,4-triazole (B32235) ring, a proposed degradation pathway for this compound would likely involve initial enzymatic attacks on the triazole ring, the isopropyl group, or the amine group. A plausible sequence of events could be:

Oxidation of the Triazole Ring: Similar to the degradation of TZ, the initial step could be the oxidation of the triazole ring of this compound.

Deamination or Dealkylation: Alternatively, the degradation could be initiated by the removal of the amine group (deamination) or the isopropyl group (dealkylation).

Ring Cleavage: Following initial modifications, the substituted triazole ring would likely undergo cleavage.

Mineralization: The resulting smaller organic fragments would then be further metabolized by microorganisms, ideally leading to complete mineralization to carbon dioxide, water, and inorganic nitrogen.

The following table outlines the potential degradation intermediates of this compound, based on the degradation of the parent 1,2,4-triazole.

Proposed Intermediate Description Source of Proposed Pathway
1-Isopropyl-1,2-dihydro-3H-1,2,4-triazol-3,5-dioneResulting from the oxidation of the triazole ring.Inferred from the degradation of 1H-1,2,4-triazole. researchgate.net
Substituted Urea and Semicarbazide derivativesFormed after the cleavage of the triazole ring.Inferred from the degradation of 1H-1,2,4-triazole. researchgate.net

It is important to note that the presence of the isopropyl and amine substituents on the triazole ring may influence the rate and pathway of degradation compared to the unsubstituted 1,2,4-triazole.

Microbial Community Dynamics During Biodegradation Processes

The biodegradation of triazole compounds is facilitated by a diverse range of microorganisms capable of utilizing these compounds as a source of carbon and nitrogen or degrading them through co-metabolism. While specific microbial communities responsible for the degradation of this compound have not been documented, studies on other triazole derivatives provide insight into the key microbial players.

Enrichment cultures from soil and activated sludge have successfully isolated bacterial strains with the ability to degrade triazoles. For instance, a strain identified as Shinella sp. NJUST26 was isolated from soil contaminated with TZ and was capable of using it as the sole source of carbon and nitrogen. researchgate.net

In another study focusing on the degradation of triazole fungicides, three bacterial strains were isolated from contaminated agricultural soils and identified as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. . nih.gov These strains were able to use hexaconazole, difenoconazole, and propiconazole (B1679638) as their sole carbon and energy sources. nih.gov

Furthermore, the co-metabolic degradation of TZ has been linked to nitrifying bacteria. researchgate.netnih.gov The process of nitrification, the oxidation of ammonia to nitrate, appears to enhance the breakdown of the triazole ring. researchgate.netnih.gov High-throughput sequencing analysis of the microbial community in a reactor showing enhanced TZ degradation revealed an enrichment of functional species related to both nitrification and biodegradation. researchgate.net

The table below summarizes the key microbial genera and species that have been identified as being involved in the biodegradation of various 1,2,4-triazole compounds and are therefore likely candidates for the degradation of this compound.

Microorganism Genus/Species Degraded Triazole Compound(s) Role in Biodegradation Reference(s)
Shinella sp.1H-1,2,4-triazole (TZ)Sole carbon and nitrogen source researchgate.net
Klebsiella sp.Hexaconazole, Difenoconazole, PropiconazoleSole carbon and energy source nih.gov
Pseudomonas sp.Hexaconazole, Difenoconazole, PropiconazoleSole carbon and energy source nih.gov
Citrobacter sp.Hexaconazole, Difenoconazole, PropiconazoleSole carbon and energy source nih.gov
Nitrifying Bacteria1H-1,2,4-triazole (TZ)Co-metabolism researchgate.netnih.gov

The dynamics of the microbial community during the biodegradation of a specific triazole compound like this compound would likely involve an initial adaptation phase, followed by the enrichment of specific degrader populations. The presence of other organic matter and nutrients in the environment would also play a crucial role in shaping the microbial community and the efficiency of the biodegradation process.

Emerging Research Directions and Potential Applications

Advancements in Materials Science and Supramolecular Chemistry

The 1,2,4-triazole (B32235) moiety is a recognized building block in materials science and supramolecular chemistry due to its ability to form stable complexes and participate in hydrogen bonding. nih.gov While direct research on 1-isopropyl-1H-1,2,4-triazol-5-amine in materials science is still emerging, the known properties of the triazole ring suggest significant potential. The amino and isopropyl groups on the triazole core can be strategically utilized to construct complex supramolecular architectures.

The nitrogen atoms of the triazole ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into ordered structures like networks or liquid crystals. This hydrogen-bonding capability is crucial for creating materials with tailored properties. nih.gov Furthermore, 1,2,4-triazole derivatives have been investigated for their applications in creating polymers and as corrosion inhibitors, indicating a potential avenue of exploration for this compound. nih.gov The stability of the triazole ring also makes it a suitable component for developing robust materials for various industrial applications.

Innovations in Agrochemical Development

The 1,2,4-triazole scaffold is a cornerstone in the agrochemical industry, particularly in the development of fungicides. nih.govmdpi.com Many commercial fungicides are based on the triazole structure, which functions by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov The primary target of these fungicides is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Recent research has focused on synthesizing novel 1,2,4-triazole derivatives to combat the growing issue of fungal resistance to existing treatments. nih.govmdpi.com For instance, studies on 1,2,4-triazole derivatives containing amino acid fragments have shown promising broad-spectrum fungicidal activities. nih.govmdpi.com These new compounds are designed to have a strong binding affinity to the target enzyme, CYP51. nih.govmdpi.com

The structure of this compound provides a key scaffold for such innovations. The isopropyl group can influence the compound's lipophilicity, which affects its penetration through fungal cell membranes, while the amino group offers a site for further chemical modification to optimize activity and spectrum. Research into derivatives has yielded compounds with significant efficacy against various plant pathogens.

PathogenCompound TypeObserved ActivityReference
Physalospora piricola1,2,4-Triazole derivatives with amino acid groups (e.g., 8d, 8k)Exhibited exceptional antifungal activity with EC50 values of 10.808 µg/mL and 10.126 µg/mL respectively. nih.govmdpi.com
General Phytopathogenic Fungi1,2,4-Triazole derivativesMost tested compounds showed broad-spectrum fungicidal activities at a concentration of 50 μg/mL. nih.govmdpi.com
Phytophthora capsici1,2,4-Triazole derivatives with carboxamide fragmentsDisplayed outstanding anti-oomycete activity, superior to mefentrifluconazole. mdpi.com

Beyond fungicides, related compounds like 3-amino-1H-1,2,4-triazole (Amitrole) are used as herbicides, indicating another potential line of research for its isopropyl-substituted analog. atamanchemicals.com

Future Prospects in Medicinal Chemistry and Rational Drug Design

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic effects. nih.gov These derivatives have been reported to possess antibacterial, anticonvulsant, anti-inflammatory, and anticancer activities, among others. nih.govnih.gov The versatility of the triazole ring allows it to interact with various biological targets with high affinity. nih.gov

This compound serves as a valuable starting point for rational drug design. The core structure can be modified to create libraries of new compounds for screening against different diseases. For example, the amino group can be acylated or used to link the triazole to other pharmacophores, a strategy known as molecular hybridization, to create more potent and selective drugs. nih.gov

Therapeutic AreaTarget/MechanismSignificance of 1,2,4-Triazole ScaffoldReference
AntifungalInhibition of lanosterol 14α-demethylase (CYP51) in fungi.Forms the basis of major antifungal drugs like fluconazole (B54011) and itraconazole. nih.gov
AntibacterialInhibition of bacterial enzymes like DNA gyrase.Hybrids of triazoles with fluoroquinolones have shown potent activity against resistant bacterial strains. mdpi.com
AnticancerInhibition of protein kinases such as c-Met.Derivatives have shown antiproliferative effects on various cancer cell lines. nih.gov
AntiviralInhibition of viral enzymes like reverse transcriptase.The triazole ring is a key component in antiviral drugs such as Ribavirin. nih.gov

The development of novel 1,2,4-triazole derivatives is an active area of research. For instance, new compounds have been synthesized and evaluated for their antimicrobial activity against resistant pathogens like MRSA. mdpi.com The structural features of this compound make it an attractive candidate for the synthesis of new chemical entities with the potential to address unmet medical needs.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for 1-isopropyl-1H-1,2,4-triazol-5-amine? Methodological Answer: The compound is typically synthesized via cyclization of hydrazine derivatives with ketones. A common approach involves reacting 1-isopropyl-1H-1,2,4-triazole precursors with ammonia or amine-containing reagents under acidic/basic conditions. For example, cyclization of thiosemicarbazides with isopropyl ketones in ethanol/HCl yields triazole cores, followed by amine functionalization . Lab-scale procedures often use reflux conditions (80–100°C) and purification via recrystallization (e.g., methanol/water mixtures).

Q2: How is the compound characterized structurally? Methodological Answer:

  • Basic: Melting point analysis, 1H^1H- and 13C^{13}C-NMR for functional group identification (e.g., NH2_2 at δ 5.5–6.5 ppm, triazole carbons at δ 140–160 ppm) .
  • Advanced: Single-crystal X-ray diffraction (as in ) confirms planar triazole rings and substituent orientation. IR spectroscopy identifies NH stretching (~3300 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .

Advanced Synthesis Optimization

Q3: How can regioselectivity challenges in triazole synthesis be addressed? Methodological Answer: Regioselectivity in triazole formation depends on reaction conditions:

  • Acidic conditions favor 1,2,4-triazole tautomers via protonation of intermediates .
  • Catalysts like Cu(I) or Ru complexes improve regiocontrol in cycloadditions (noted in similar triazole syntheses) .
  • Temperature modulation (e.g., slow heating to 120°C) reduces side products like isomeric triazoles .

Q4: What strategies improve yield in large-scale synthesis? Methodological Answer:

  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Flow chemistry: Continuous reactors minimize decomposition risks (referenced in for analogous pyrazoles).
  • Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product .

Reactivity and Functionalization

Q5: How does the isopropyl group influence reactivity? Methodological Answer: The isopropyl group:

  • Steric effects: Hinders electrophilic substitution at the triazole C3 position, directing reactions to C5 .
  • Electronic effects: Electron-donating nature stabilizes intermediates in alkylation/acylation reactions (e.g., with benzyl chlorides) .

Q6: What are common derivatization pathways for this compound? Methodological Answer:

  • Alkylation: React with alkyl halides (e.g., methyl iodide) in DMF/K2_2CO3_3 to form N-alkylated triazoles .
  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts) introduce aryl groups at C3 .

Tautomerism and Structural Analysis

Q7: How do tautomeric forms affect crystallographic data? Methodological Answer: In crystal structures (e.g., ), the 1,2,4-triazole core exhibits tautomerism between 1H- and 4H-forms. X-ray diffraction reveals:

  • Planarity: Dihedral angles <5° between triazole and substituents .
  • Hydrogen bonding: NH2_2 groups form intermolecular bonds (2.8–3.2 Å), stabilizing specific tautomers .

Biological Activity Screening

Q8: What assays are used to evaluate antimicrobial activity? Methodological Answer:

  • Basic: Broth microdilution (MIC against S. aureus, E. coli) .
  • Advanced: Time-kill assays and synergy studies with β-lactams (e.g., checkerboard method) .

Q9: How is structure-activity relationship (SAR) studied? Methodological Answer:

  • Modify substituents: Compare isopropyl vs. phenyl groups (logP, steric parameters) .
  • Computational modeling: DFT calculations predict binding affinities to target enzymes (e.g., CYP450) .

Handling and Safety

Q10: What are key safety protocols for lab handling? Methodological Answer:

  • Ventilation: Use fume hoods due to potential amine volatility .
  • Waste disposal: Neutralize acidic reaction mixtures before disposal (pH 6–8) .

Data Contradictions and Resolution

Q11: How to address conflicting reports on tautomeric stability? Methodological Answer:

  • Variable conditions: Tautomer ratios shift with solvent polarity (e.g., DMSO vs. chloroform) .
  • Spectroscopic validation: 15N^{15}N-NMR resolves tautomeric populations in solution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.